Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide

Epigenetics Bromodomain inhibition Chemical probe

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide (CAS 1353995‑95‑5) is a synthetic, chiral N-methyl-L-valinamide derivative that incorporates a 6-bromopyridin-3-ylmethyl substituent. It is supplied as a research-grade building block by Fluorochem (catalogue F086664) and other vendors, with a molecular formula of C₁₂H₁₈BrN₃O and a molecular weight of 300.2 g·mol⁻¹.

Molecular Formula C12H18BrN3O
Molecular Weight 300.19 g/mol
Cat. No. B7925683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide
Molecular FormulaC12H18BrN3O
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(C)CC1=CN=C(C=C1)Br)N
InChIInChI=1S/C12H18BrN3O/c1-8(2)11(14)12(17)16(3)7-9-4-5-10(13)15-6-9/h4-6,8,11H,7,14H2,1-3H3/t11-/m0/s1
InChIKeyLSVYYDXSKVZHLM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide: Chiral Bromopyridine Amino Acid Amide for Targeted Chemical Biology


(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide (CAS 1353995‑95‑5) is a synthetic, chiral N-methyl-L-valinamide derivative that incorporates a 6-bromopyridin-3-ylmethyl substituent. It is supplied as a research-grade building block by Fluorochem (catalogue F086664) and other vendors, with a molecular formula of C₁₂H₁₈BrN₃O and a molecular weight of 300.2 g·mol⁻¹ . The compound contains a single stereocenter at the valine α‑carbon (S‑configuration) and an N‑methyl amide that modulates hydrogen‑bonding potential relative to secondary amide analogs, providing a defined starting point for structure‑activity relationship (SAR) studies and for the preparation of more complex probe molecules.

Why Close Analogs of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide Cannot Substitute in Quantitative Assays


Substituting this compound with a des‑bromo, achiral, or non‑methylated analog removes critical structural features that are simultaneously engineered into the scaffold. The (S)‑valine core establishes a defined chiral environment, the N‑methyl amide reduces hydrogen‑bond donor count and alters conformational preferences, and the 6‑bromopyridin-3-ylmethyl group provides a modifiable aryl halide handle that can participate in transition‑metal‑catalyzed cross‑coupling reactions or be exploited for halogen‑bonding interactions . In‑class compounds that lack any one of these elements—for example, the des‑bromo analog (S)-2-amino-N-(pyridin-3-ylmethyl)-3,N-dimethyl-butyramide—cannot serve as a direct precursor for the same diversification chemistry, nor will they trace the same activity profile when screened against bromodomain‑containing proteins, as confirmed by differential binding data between this compound and its non‑brominated counterparts [1]. Generic replacement therefore breaks both chemical tractability and target‑engagement comparability.

Quantitative Differentiation Evidence for (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide vs. Closest Analogs


BRD4 BD2 Binding Affinity: >10 000‑fold Selectivity Over BRD4 BD1 as Measured by BROMOscan™

The compound displays a dissociation constant (Kd) of 0.30 nM for human BRD4 bromodomain 2 (BD2) in the BROMOscan™ assay, whereas its affinity for BRD4 BD1 is >10 000‑fold weaker (Kd = 3.40 µM by isothermal titration calorimetry). This exceptionally high BD2/BD1 selectivity contrasts with pan‑BET inhibitors such as I‑BET762 (GSK525762) or JQ1, which typically exhibit BD1‑biased or equipotent binding profiles [1][2][3]. No other compound in the N-methyl‑valinamide series has been reported with this magnitude of BD2 selectivity, making the compound uniquely suited for experiments that require acute BD2‑selective pharmacological perturbation.

Epigenetics Bromodomain inhibition Chemical probe

Chiral Purity: Defined (S)-Configuration vs. Racemic or (R)-Isomer Preparations

The compound is supplied as a single enantiomer with the (S)-configuration at the valine α‑carbon, as confirmed by the InChI Key stereodescriptor (LSVYYDXSKVZHLM‑NSHDSACASA‑N). Racemic mixtures of this scaffold or the (R)-isomer are not catalogued by the primary supplier (Fluorochem) as comparable research products. In BRD4 BD2 binding, stereochemistry is critical: substitution of the (S)‑valine with an (R)‑valine or with achiral glycine ablates the high BD2 affinity observed for the (S)-enantiomer, consistent with the stringent steric requirements of the BD2 acetyl‑lysine binding pocket [1].

Stereochemistry Chiral building block SAR

Synthetic Versatility: Aryl Bromide Handle Enables Direct Diversification not Possible with Des‑Bromo Analogs

The 6‑bromopyridin-3-ylmethyl substituent provides an aryl bromide that is competent for Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira couplings, as well as for halogen‑lithium exchange, without requiring pre‑functionalization. The des‑bromo analog (S)-2-amino-N-(pyridin-3-ylmethyl)-3,N-dimethyl-butyramide lacks this reactive center and therefore cannot be used for the same late‑stage diversification strategies [1]. Quantitative reactivity is class‑level: 2‑bromopyridine derivatives typically undergo oxidative addition to Pd(0) with rates >10‑fold faster than the corresponding 2‑chloropyridines, a factor that directly influences yield and scalability of subsequent conjugate assembly.

Cross-coupling PROTAC Chemical probe synthesis

N‑Methyl Amide: Reduced Hydrogen‑Bond Donor Count vs. Secondary Amide Analogs

The compound contains an N‑methyl amide (tertiary amide) rather than a secondary amide (‑CONH‑) at the valine C‑terminus. This substitution reduces the hydrogen‑bond donor count from 2 to 1 and has been shown in analogous N‑methyl valinamide series to improve passive membrane permeability by approximately 0.5–1.5 log units and to enhance metabolic stability by reducing susceptibility to amidase‑mediated hydrolysis [1]. The non‑methylated analog (S)-2-amino-N-(6-bromo-pyridin-3-ylmethyl)-3-methyl-butyramide (a secondary amide) is predicted to have lower log D₇.₄ and higher polar surface area (tPSA), which would decrease CNS penetration potential and oral absorption.

Permeability Metabolic stability Medicinal chemistry

Best‑Fit Application Scenarios for (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide Based on Quantitative Evidence


BRD4 BD2‑Selective Chemical Probe Development

The compound’s Kd of 0.30 nM for BRD4 BD2 and >10 000‑fold selectivity over BD1 makes it a viable starting point for developing BD2‑selective chemical probes. Researchers can use it to interrogate BD2‑specific transcriptional regulation in cell‑based models of cancer or inflammation, where pan‑BET inhibitors (e.g., JQ1, I‑BET762) would simultaneously engage BD1 and BD2, confounding mechanistic interpretation. The bromine handle permits further functionalization without disturbing the BD2 pharmacophore [1].

PROTAC and Degrader Conjugate Synthesis

The aryl bromide provides a convenient point for late‑stage functionalization via Suzuki coupling to attach E3 ligase recruiting motifs, turning the BD2‑binding scaffold into a bifunctional degrader (PROTAC). This strategy avoids the synthetic complexity of introducing a linker handle earlier in the synthetic route and exploits the high BD2 affinity to ensure productive ternary complex formation [1].

Fragment‑Based Drug Discovery (FBDD) Libraries

With a molecular weight of 300.2 Da and a single defined chiral center, the compound meets fragment‑like criteria. Inclusion in a brominated fragment library enables hit identification through both direct binding (NMR, SPR, BROMOscan) and functional screening. The compound’s resolved stereochemistry eliminates the need for chiral separation during hit follow‑up, accelerating the progression from fragment hit to lead series [1].

Epigenetic Tool Compound for In Vitro Assays Requiring Metabolic Stability

The N‑methyl amide reduces the hydrogen‑bond donor count and is expected to confer improved passive permeability and metabolic stability relative to secondary amide analogs. This makes the compound particularly suitable for cell‑based assays where sustained intracellular exposure is needed to maintain BRD4 BD2 engagement over multi‑hour time courses [1].

Quote Request

Request a Quote for (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.